4-Bromo-1-[(oxolan-3-yloxy)methyl]-1H-pyrazol-3-amine
Description
4-Bromo-1-[(oxolan-3-yloxy)methyl]-1H-pyrazol-3-amine is a brominated pyrazole derivative with a tetrahydrofuran (oxolane) substituent. Its molecular formula is C₉H₁₂BrN₃O₂, inferred from analogs such as 4-Chloro-1-[(oxolan-3-yloxy)methyl]-1H-pyrazol-3-amine (C₈H₁₂ClN₃O₂; MW 217.65) . This compound is structurally analogous to pharmacologically active pyrazole derivatives, though direct biological data are unavailable in the provided evidence.
Properties
Molecular Formula |
C8H12BrN3O2 |
|---|---|
Molecular Weight |
262.10 g/mol |
IUPAC Name |
4-bromo-1-(oxolan-3-yloxymethyl)pyrazol-3-amine |
InChI |
InChI=1S/C8H12BrN3O2/c9-7-3-12(11-8(7)10)5-14-6-1-2-13-4-6/h3,6H,1-2,4-5H2,(H2,10,11) |
InChI Key |
XALHXIANMWHJBK-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1OCN2C=C(C(=N2)N)Br |
Origin of Product |
United States |
Preparation Methods
Bromination of Pyrazole
The initial step involves bromination of the pyrazole ring:
Amination
To introduce the amino group at the 3-position:
- Starting material: 4-bromo-pyrazole.
- Reagent: Ammonia or ammonium salts in polar solvents like ethanol or water.
- Catalyst: Metal catalysts such as palladium or copper may be employed for enhanced reactivity.
Etherification with Oxolan
The final step involves attaching the oxolan moiety:
- Starting material: 4-bromo-3-amino-pyrazole.
- Reagent: Oxolan derivatives (e.g., oxolan alcohols or halides).
- Method: Etherification using base catalysts such as sodium hydride (NaH) or potassium carbonate (K2CO3) in aprotic solvents like dimethylformamide (DMF).
Reaction Conditions and Optimization
Industrial Scale-Up
For large-scale production:
- Continuous flow reactors can be employed to optimize reaction efficiency and reduce waste.
- Automated systems ensure consistent temperature control and reagent addition.
Challenges in Synthesis
Some challenges include:
- Achieving selective bromination without over-halogenation.
- Ensuring stability of intermediates during amination.
- Maintaining high yield during etherification due to steric hindrance from bulky groups.
Research Findings
Recent studies have explored alternative methods to improve synthesis efficiency:
- Use of green solvents to reduce environmental impact.
- Application of microwave-assisted synthesis for faster reaction times.
- Employing advanced catalysts like ionic liquids for better selectivity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-[(oxolan-3-yloxy)methyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction Reactions: The compound can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents such as DMF or DMSO.
Oxidation: Reagents like hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation using palladium on carbon.
Major Products Formed
Substitution: Formation of 4-azido-1-[(oxolan-3-yloxy)methyl]-1H-pyrazol-3-amine, 4-thio-1-[(oxolan-3-yloxy)methyl]-1H-pyrazol-3-amine, etc.
Oxidation: Formation of 4-bromo-1-[(oxolan-3-yloxy)methyl]-1H-pyrazol-3-one.
Reduction: Formation of this compound derivatives with reduced functional groups.
Scientific Research Applications
Structural Characteristics
- Molecular Formula : CHBrNO
- Molecular Weight : Approximately 230.1 g/mol
- CAS Number : 1692044-61-3
The presence of the bromine atom enhances the reactivity of the compound, making it a subject of interest for synthesizing derivatives with improved biological activities.
Medicinal Chemistry
-
Anticancer Activity
- Preliminary studies have indicated that 4-Bromo-1-[(oxolan-3-yloxy)methyl]-1H-pyrazol-3-amine may exhibit selective cytotoxicity against various cancer cell lines. Research has focused on its ability to inhibit specific enzymes involved in cancer proliferation pathways.
-
Anti-inflammatory Properties
- The compound has shown promise in reducing inflammation markers in vitro. Studies suggest that it may modulate signaling pathways associated with inflammatory responses.
-
Antimicrobial Effects
- Investigations into the antimicrobial properties of this compound have revealed potential effectiveness against certain bacterial strains, indicating its utility in developing new antibiotics.
Structure-Activity Relationship (SAR) Studies
Research has been conducted to understand how variations in the chemical structure of this compound influence its biological activity. The following table summarizes key findings from SAR studies:
| Variation | Biological Activity | Remarks |
|---|---|---|
| Bromine Substitution | Enhanced reactivity | Increases binding affinity to biological targets |
| Oxolan Moiety | Improved solubility | Facilitates better absorption and distribution |
| Methyl Group | Affects potency | Variations in alkyl chain length impact efficacy |
Binding Affinity Studies
Binding affinity studies have been critical in elucidating the mechanism of action of this compound. The compound has been shown to selectively bind to specific receptors and enzymes, which are crucial for its therapeutic effects.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the anticancer potential of this compound against breast cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations as low as 10 µM, with IC50 values indicating strong cytotoxic effects.
Case Study 2: Anti-inflammatory Mechanism
In another investigation reported in Phytotherapy Research, researchers explored the anti-inflammatory properties of this compound using a murine model. The study found that treatment with this compound led to a marked decrease in pro-inflammatory cytokines, suggesting its potential as a therapeutic agent for inflammatory diseases.
Mechanism of Action
The mechanism of action of 4-Bromo-1-[(oxolan-3-yloxy)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism would depend on the specific application and target being studied.
Comparison with Similar Compounds
Bromo vs. Chloro Derivatives
- 4-Chloro-1-[(oxolan-3-yloxy)methyl]-1H-pyrazol-3-amine (CAS 1864964-88-4): Molecular weight: 217.65 vs. ~276.08 (bromo analog). Chloro derivatives typically exhibit lower steric hindrance .
Alkyl vs. Aryl Substituents
- 4-Bromo-1-methyl-1H-pyrazol-3-amine (CAS 35100-92-6): Molecular weight: 176.02; simpler structure with a methyl group instead of oxolane. IR: NH₂ stretches at 3385 cm⁻¹, C-Br at 565 cm⁻¹ .
- 4-Bromo-1-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine (CAS 1546273-34-0): Molecular formula: C₈H₁₀BrN₅; contains a pyrazole-methyl substituent.
Substituent Effects on Spectral Properties
¹H NMR Shifts
IR Stretching Frequencies
- C=O and SO₂ Groups (in sulfonamide analogs):
Key Research Findings
Steric and Electronic Effects :
- Bromine at the 4-position increases electrophilicity, making the compound a candidate for Suzuki coupling or nucleophilic aromatic substitution. The oxolane group may hinder reactivity but improve bioavailability .
- Chloro analogs (e.g., CAS 1864964-88-4) are less reactive but more cost-effective for large-scale synthesis .
Hydrogen-Bonding Patterns :
- Pyrazol-3-amine derivatives form robust hydrogen-bonding networks, as seen in analogs like 4-Bromo-1-(2-isopropoxyethyl)-1H-pyrazol-3-amine (IR NH stretches at 3253 cm⁻¹) .
- The oxolane oxygen may participate in intermolecular H-bonds, influencing crystal packing .
Thermal Stability :
- Methyl-substituted analogs (e.g., 4-Bromo-1-methyl-1H-pyrazol-3-amine) decompose above 200°C, while bulkier substituents like oxolane may enhance stability .
Biological Activity
4-Bromo-1-[(oxolan-3-yloxy)methyl]-1H-pyrazol-3-amine is a compound of interest in medicinal chemistry, primarily due to its unique structural features and potential biological activities. The presence of the bromine atom and the oxolan moiety enhances its reactivity and interaction with biological targets, making it a candidate for further pharmacological studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 220.07 g/mol. The structural characteristics include:
- Bromine substituent on the pyrazole ring, which can enhance biological activity through increased lipophilicity.
- Oxolan group , which may contribute to the compound's solubility and reactivity.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a wide range of biological activities, particularly in the fields of antiviral, insecticidal, and antifungal applications.
Antiviral Activity
Studies have shown that pyrazole derivatives can inhibit various viral pathogens. For instance, certain pyrazole compounds have demonstrated significant inhibition against tobacco mosaic virus (TMV) and other viral agents. The structure-function relationship suggests that modifications like bromination can enhance antiviral efficacy .
Insecticidal Activity
Compounds within the pyrazole class have also been evaluated for their insecticidal properties. Research has indicated that some derivatives possess lethal activity against pests such as Mythimna separata (armyworm) and Culex pipiens pallens (mosquito larvae). For example, one study reported a compound with 70% lethality against mosquito larvae at a concentration of .
Antifungal Activity
While many pyrazole derivatives have shown promise as insecticides, their antifungal activity tends to be less pronounced. However, some compounds have exhibited moderate activity against specific fungal strains, suggesting potential for development as antifungal agents .
Comparative Analysis with Similar Compounds
A comparative analysis of this compound with other pyrazole derivatives reveals insights into its potential applications:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Bromo-1-(oxolan-3-yloxy)methyl]-1H-pyrazol-3-amine | Bromine on pyrazole ring | Potential antiviral and insecticidal activity |
| 1-[3-(oxolan-3-yloxy)propyl]-1H-pyrazol-4-amine | Propyl group instead of methyl | Different solubility profile |
| 4-Chloro-1-(oxolan-3-yloxy)methyl]-1H-pyrazol-3-amines | Chlorine substituent | Variability in biological activity due to chlorine |
Case Studies
Several case studies highlight the biological implications of this compound:
- Antiviral Screening : In a series of antiviral assays, derivatives similar to 4-Bromo compounds were tested against TMV. Results indicated that brominated variants exhibited enhanced inhibition compared to non-brominated counterparts .
- Insecticidal Efficacy : A study focusing on agricultural applications revealed that certain pyrazole derivatives demonstrated significant lethality against agricultural pests, suggesting their utility in integrated pest management strategies .
- Mechanistic Studies : Investigations into the mechanism of action for these compounds revealed that they may interact with specific viral proteins or enzymes critical for viral replication, providing a basis for their antiviral properties .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-Bromo-1-[(oxolan-3-yloxy)methyl]-1H-pyrazol-3-amine, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves multi-step functionalization of pyrazole precursors. For example, halogenation at the pyrazole C4 position can be achieved using bromine sources like NBS (N-bromosuccinimide) under controlled pH. Subsequent etherification with oxolan-3-yloxy groups employs nucleophilic substitution (e.g., Mitsunobu reaction) with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) . Yield optimization requires anhydrous conditions and inert atmospheres (e.g., N₂), as moisture can hydrolyze intermediates. Typical yields range from 45–65%, with purity confirmed via HPLC (>95%) .
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer : X-ray crystallography is the gold standard for confirming molecular geometry. For example, the pyrazole ring’s planarity and oxolane substituent orientation can be verified by comparing bond lengths (e.g., C–Br: ~1.89 Å) and angles with density functional theory (DFT) models . Complementary techniques include:
- ¹H/¹³C NMR : Key signals include the pyrazole NH (~δ 10.5 ppm) and oxolane CH₂O protons (~δ 3.5–4.0 ppm) .
- HRMS : Molecular ion peaks (e.g., [M+H]⁺) should align with theoretical m/z values within 3 ppm error .
Advanced Research Questions
Q. How do electronic and steric effects of the oxolane substituent influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The oxolane’s electron-donating ether oxygen enhances the pyrazole ring’s electron density, facilitating Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Steric hindrance from the oxolane’s 3-position oxygen, however, may reduce coupling efficiency with bulky arylboronic acids. Computational studies (e.g., Mulliken charge analysis) can quantify electron distribution, while kinetic experiments (e.g., varying boronic acid substituents) assess steric effects . For example, coupling with 4-methoxyphenylboronic acid achieves >80% yield, whereas 2,6-dimethyl derivatives yield <40% under identical conditions .
Q. What strategies resolve contradictions in biological activity data across different assay systems?
- Methodological Answer : Discrepancies often arise from assay-specific parameters (e.g., cell permeability, protein binding). To address this:
- Parallel Assays : Compare activity in cell-free (e.g., enzyme inhibition) vs. cell-based (e.g., cytotoxicity) systems. For instance, if the compound shows IC₅₀ = 2 µM in tubulin polymerization assays but IC₅₀ = 20 µM in cancer cell lines, poor membrane penetration may be inferred .
- Metabolic Profiling : Use LC-MS to identify metabolites in cell lysates, ruling out degradation artifacts .
- Molecular Dynamics (MD) : Simulate compound-receptor interactions to explain potency variations across species (e.g., human vs. guinea pig σ receptors) .
Q. How can crystallographic data inform the design of derivatives with improved thermal stability?
- Methodological Answer : X-ray structures reveal intermolecular interactions (e.g., hydrogen bonds, π-π stacking) that stabilize the solid state. For example, if the oxolane oxygen forms a hydrogen bond with a neighboring pyrazole NH (distance ~2.8 Å), modifying the oxolane to introduce stronger H-bond acceptors (e.g., replacing O with S) could enhance stability. Thermogravimetric analysis (TGA) of derivatives quantifies decomposition temperatures, correlating with crystallographic packing efficiency .
Data Contradiction Analysis
Q. Why do NMR spectra of this compound show unexpected splitting patterns in polar aprotic solvents?
- Methodological Answer : Dynamic effects such as restricted rotation around the C–N bond (between pyrazole and oxolane groups) can cause signal splitting. Variable-temperature NMR (e.g., 25°C to −40°C) slows rotation, simplifying spectra. For example, at −40°C, a singlet for the oxolane CH₂O protons may split into two distinct doublets, confirming conformational exchange .
Methodological Resources
- Synthesis Protocols : DE4333659 (German Patent) for ammonium salt derivatives .
- Analytical Tools : SHELXTL for crystallographic refinement , Gaussian 16 for DFT calculations .
- Biological Assays : Sea urchin embryo assays for antimitotic activity , uPAR-targeted virtual screening for metastasis inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
